molecular formula C18H27NO4 B558657 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 250611-12-2

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No. B558657
M. Wt: 321.4 g/mol
InChI Key: NGWQIBYYDHXJJR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid” is a compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are centered around the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, yield, molecular weight, and Rf value can be determined . Additionally, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

    Synthetic Organic Chemistry

    • The tert-butoxycarbonyl (BOC) group finds large applications in synthetic organic chemistry . It is used for the protection of amines in the synthesis of various organic compounds .
    • A straightforward method for the direct introduction of the BOC group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
    • The results of this method have shown that it is a more efficient and sustainable way to introduce the BOC group into organic compounds .

    Amino Acid Derivatives

    • BOC derivatives of amino acids can be obtained by the tert-butoxycarbonylation of amino-acid salts with di-tert-butylpyrocarbonate in aqueous organic solutions .
    • The method involves the use of di-tert-butyl pyrocarbonate to obtain N-tert-butoxycarbonyl derivatives of amino acids .
    • The results of this method have shown that it is an effective way to obtain BOC derivatives of amino acids .

    Pharmaceutical Industry

    • BOC-protected amino acids and other compounds are widely used in the pharmaceutical industry . For example, N-(tert-Butoxycarbonyl)-D-prolinal and N-(tert-Butoxycarbonyl)-L-valinol are used in the synthesis of various drugs .
    • The methods of application involve standard organic synthesis techniques, such as coupling reactions, deprotection steps, and purification methods .
    • The outcomes of these methods have led to the production of various pharmaceutical compounds .

    Peptide Synthesis

    • BOC-protected amino acids are used in the synthesis of peptides . For example, N-(TERT-BUTOXYCARBONYL)-L-TRYPTOPHAN is used in the synthesis of various peptides .
    • The methods of application involve standard peptide synthesis techniques, such as solid-phase peptide synthesis, coupling reactions, and deprotection steps .
    • The outcomes of these methods have led to the production of various peptides, which have applications in biological research and drug discovery .

    Flow Microreactors

    • Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

    Various Chemical Compounds

    • There are many chemical compounds that contain the tert-butoxycarbonyl group . These include N-(tert-Butoxycarbonyl)-2-bromoaniline, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, 1,3-Bis(tert-butoxycarbonyl)guanidine, N-(tert-Butoxycarbonyl)-D-prolinal, N-(tert-Butoxycarbonyl)-L-valinol, and many others .
    • These compounds have various applications in different fields of chemistry .

properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQIBYYDHXJJR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

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